Acetic acid, 2-(2,4-dinitrobenzylidenhydrazino)-, methyl ester
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Overview
Description
METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazone functional group, which is formed by the reaction of hydrazine with an aldehyde or ketone
Preparation Methods
The synthesis of METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE typically involves the reaction of 2,4-dinitrophenylhydrazine with methyl acetoacetate under controlled conditions. The reaction is carried out in an alkaline medium, often using ethanol as a solvent. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it disrupts essential cellular processes .
Comparison with Similar Compounds
METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE can be compared with other hydrazone derivatives, such as:
2,4-Dinitrophenylhydrazine: A simpler hydrazone used primarily as a reagent for detecting aldehydes and ketones.
Methyl 2-(2,4-dinitrophenyl)hydrazonoacetate: A closely related compound with similar chemical properties but different applications.
2,4-Dinitrophenylhydrazone derivatives: These compounds share the dinitrophenylhydrazone moiety and exhibit similar reactivity and applications.
METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE stands out due to its specific structural features and the unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N4O6 |
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Molecular Weight |
282.21 g/mol |
IUPAC Name |
methyl 2-[(2E)-2-[(2,4-dinitrophenyl)methylidene]hydrazinyl]acetate |
InChI |
InChI=1S/C10H10N4O6/c1-20-10(15)6-12-11-5-7-2-3-8(13(16)17)4-9(7)14(18)19/h2-5,12H,6H2,1H3/b11-5+ |
InChI Key |
ZKYNPLBRFVJWRM-VZUCSPMQSA-N |
Isomeric SMILES |
COC(=O)CN/N=C/C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC(=O)CNN=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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